1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a phenylbutanone group . It belongs to the class of compounds known as triazolopyrimidines, which are heterocyclic compounds containing a triazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The triazolopyrimidine core is a key structural feature, and the various substituents attached to this core likely influence the compound’s physical and chemical properties .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one, also known as 1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one.
Pharmaceutical Chemistry
This compound is of significant interest in pharmaceutical chemistry due to its potential as a scaffold for drug development. The triazolo[4,5-d]pyrimidine moiety is known for its biological activity, making it a promising candidate for the development of new therapeutic agents. Research has shown that derivatives of this scaffold can exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Anticancer Research
The compound’s structure suggests potential applications in anticancer research. The presence of the triazolo[4,5-d]pyrimidine ring system is particularly noteworthy, as it has been associated with the inhibition of various cancer cell lines. Studies have indicated that compounds containing this moiety can interfere with cell proliferation and induce apoptosis in cancer cells .
Neuropharmacology
In neuropharmacology, this compound is being explored for its potential effects on the central nervous system. The piperazine ring is a common feature in many psychoactive drugs, and its combination with the triazolo[4,5-d]pyrimidine system may lead to novel treatments for neurological disorders such as anxiety, depression, and schizophrenia .
Antimicrobial Agents
The compound has shown promise as an antimicrobial agent. The triazolo[4,5-d]pyrimidine core is known to enhance the antimicrobial activity of compounds, making it a valuable scaffold for the development of new antibiotics. Research has demonstrated its effectiveness against a variety of bacterial and fungal pathogens .
Enzyme Inhibition
This compound is also being studied for its potential as an enzyme inhibitor. The triazolo[4,5-d]pyrimidine moiety can interact with various enzymes, potentially leading to the development of inhibitors for enzymes such as kinases, which are important in many biological processes and diseases .
Antiviral Research
In antiviral research, the compound’s structure is being investigated for its ability to inhibit viral replication. The triazolo[4,5-d]pyrimidine ring system has been found to interfere with the replication mechanisms of certain viruses, making it a potential candidate for the development of new antiviral drugs .
Molecular Modeling and Drug Design
Finally, this compound is of interest in the field of molecular modeling and drug design. Its complex structure allows for detailed computational studies to predict its interactions with biological targets. These studies can guide the design of new compounds with improved efficacy and reduced side effects.
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold Synthesis, biological activity and molecular modeling study of novel 1,2,4-Triazines Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as LSD1 Inhibitors [Biological activities of [1,2,4]triazolo 1,5- Antiviral Research : Green Chemistry Applications : Molecular Modeling and Drug Design
Safety and Hazards
properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-34-21-12-10-20(11-13-21)32-25-23(28-29-32)24(26-18-27-25)31-16-14-30(15-17-31)22(33)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-13,18H,5,8-9,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDJKFNPMUAJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one |
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